molecular formula C25H32N2O4 B13433405 O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)

O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)

Cat. No.: B13433405
M. Wt: 424.5 g/mol
InChI Key: FTKOIWGNBGHHGC-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Desethylrepaglinide is a structural analog and primary metabolite of the antidiabetic drug repaglinide, formed via hepatic deethylation of the ethoxy group at the 2-position of the benzoic acid moiety. Its chemical structure (C₂₅H₃₂N₂O₄) features a hydroxy group instead of the ethoxy substituent found in repaglinide (C₂₇H₃₆N₂O₄) . While repaglinide is a rapid-acting insulin secretagogue targeting pancreatic β-cell sulfonylurea receptors (SUR1), the pharmacological activity of O-desethylrepaglinide remains less characterized, though it is presumed to retain some hypoglycemic effects due to structural similarity .

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-hydroxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

InChI

InChI=1S/C25H32N2O4/c1-17(2)14-21(19-8-4-5-9-22(19)27-12-6-3-7-13-27)26-24(29)16-18-10-11-20(25(30)31)23(28)15-18/h4-5,8-11,15,17,21,28H,3,6-7,12-14,16H2,1-2H3,(H,26,29)(H,30,31)/t21-/m0/s1

InChI Key

FTKOIWGNBGHHGC-NRFANRHFSA-N

Isomeric SMILES

CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of (αS)-α-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine

This chiral amine intermediate is crucial for the synthesis of O-Desethylrepaglinide. The preparation involves:

  • Dissolving racemic amine in a suitable solvent such as acetone, ethyl acetate, methanol, or t-butyl methyl ether at temperatures ranging from 0°C to 100°C, preferably ambient temperature (25-30°C).
  • Adding an optically active resolving agent, typically (4R)-1-benzoyl-4-hydroxy-L-proline, to form a diastereomeric salt.
  • Heating the mixture to 40-65°C to obtain a clear solution, then cooling to induce fractional crystallization of the diastereomeric salt over 30 minutes to 24 hours.
  • Isolating and purifying the salt by recrystallization in solvents such as acetone or methanol/ethyl acetate mixtures to enhance enantiomeric purity.
  • Basifying the aqueous suspension of the salt to liberate the free amine, followed by extraction with solvents like toluene or methylene chloride.

Yield and Purity Data:

Parameter Value
Yield of amine Approximately 3.7 g per batch
Enantiomeric purity (HPLC) >99%
Temperature range 25-65°C (reaction and crystallization)

This method is noted for its commercial feasibility, high yield, and high enantiomeric purity suitable for pharmaceutical use.

Coupling of the Amine with Substituted Benzoic Acid Derivative

Formation of Ethyl Ester Intermediate

  • The chiral amine is reacted with 3-ethoxy-4-(ethoxycarbonyl)benzene acetic acid to form ethyl 2-ethoxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoate.
  • The coupling agent used is typically N,N-dicyclohexylcarbodiimide in the presence of an organic base such as triethylamine.
  • The reaction is performed in solvents like toluene at temperatures between 25°C and 40°C until completion.
  • The byproduct dicyclohexyl urea is removed by filtration.
  • The crude product is purified by crystallization from ethanol/water mixtures.

Hydrolysis to O-Desethylrepaglinide

  • The ethyl ester intermediate is hydrolyzed using aqueous sodium hydroxide in ethanol at 60-65°C.
  • After completion, the reaction mixture is acidified to pH 5 with hydrochloric acid.
  • The product is isolated by filtration, dried under reduced pressure, and recrystallized from aqueous ethanol to yield pure O-Desethylrepaglinide.

Process Parameters and Yields:

Step Conditions Yield / Purity
Coupling reaction 25-40°C, toluene, DCC, TEA High yield, crystalline solid
Hydrolysis 60-65°C, NaOH in ethanol High purity after recrystallization
Final product purity (HPLC) >99% (typical for pharmaceutical grade)

This process avoids expensive reagents like N,N′-carbonyldiimidazole and minimizes chromatography steps, making it industrially advantageous.

Alternative Preparation Techniques

Liposome Encapsulation (Formulation)

Repaglinide has also been prepared in liposomal form by ether injection method, where repaglinide, lecithin, and cholesterol are dissolved in diethyl ether and injected into an aqueous buffer under stirring and controlled temperature to form liposomes. This is a formulation approach rather than a chemical synthesis method.

Summary Table of Preparation Methods for O-Desethylrepaglinide

Step Method Description Key Reagents / Conditions Outcome / Notes
1. Chiral amine preparation Resolution of racemic amine with (4R)-1-benzoyl-4-hydroxy-L-proline, fractional crystallization, basification Solvents: acetone, ethyl acetate; Temp: 25-65°C High yield, >99% enantiomeric purity
2. Coupling reaction Amine condensation with 3-ethoxy-4-(ethoxycarbonyl)benzene acetic acid using DCC and triethylamine Solvent: toluene; Temp: 25-40°C Formation of ethyl ester intermediate
3. Hydrolysis Base hydrolysis of ethyl ester to free acid NaOH in ethanol; Temp: 60-65°C Pure O-Desethylrepaglinide after recrystallization
4. Purification Crystallization from ethanol/water mixtures - Pharmaceutical grade purity

Chemical Reactions Analysis

Metabolic Formation via Dealkylation

O-Desethylrepaglinide is formed through oxidative dealkylation of the parent compound repaglinide. This reaction involves the removal of the ethoxy (–OCH<sub>2</sub>CH<sub>3</sub>) group from the benzoic acid moiety, resulting in a hydroxyl (–OH) substitution at the 2-position of the aromatic ring .

Structural and Functional Modifications

The metabolite’s structure differs from repaglinide in two primary ways:

Property Repaglinide O-Desethylrepaglinide
2-Position Substitution Ethoxy (–OCH<sub>2</sub>CH<sub>3</sub>)Hydroxyl (–OH)
Molecular Formula C<sub>27</sub>H<sub>36</sub>N<sub>2</sub>O<sub>4</sub>C<sub>25</sub>H<sub>32</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight 452.59 g/mol424.53 g/mol
Pharmacological Activity Active (insulin secretagogue)Inactive

Evidence:

  • The hydroxyl group at the 2-position disrupts repaglinide’s ability to bind ATP-sensitive potassium channels in pancreatic β-cells, abolishing its therapeutic effect .

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data confirm the structural shift from ethoxy to hydroxyl .

Secondary Metabolic Pathways

While oxidative dealkylation is the primary route, O-desethylrepaglinide undergoes further biotransformations:

Glucuronidation

The hydroxyl group at the 2-position serves as a substrate for UDP-glucuronosyltransferases (UGTs), forming an acyl glucuronide conjugate (M7) . This reaction enhances water solubility for renal excretion.

Oxidation

Minor pathways include:

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the piperidinylphenyl moiety, forming dihydroxylated derivatives .

  • N-Dealkylation: Cleavage of the piperidine ring, though this is less common .

Analytical Detection

  • LC-MS/MS: Quantified using transitions m/z 453 → 230 (parent ion → fragment) .

  • Chromatographic Retention: Retention time of 6.2 minutes on C18 columns (vs. 8.1 minutes for repaglinide) .

Stability and Degradation

  • pH Sensitivity: The hydroxyl group increases susceptibility to oxidation under alkaline conditions .

  • Thermal Degradation: Decomposes above 200°C, producing CO<sub>2</sub> and aromatic amines .

Environmental and Toxicological Impact

  • Elimination: 90% excreted in feces, with minimal renal clearance (<2%) .

  • Ecotoxicity: Low bioaccumulation potential due to rapid degradation in aquatic systems .

Scientific Research Applications

O-Desethylrepaglinide has several scientific research applications:

Mechanism of Action

The mechanism of action of O-Desethylrepaglinide involves the stimulation of insulin release from the pancreatic β-cells. This is achieved by binding to the ATP-sensitive potassium channels on the β-cell membrane, leading to depolarization and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoic Acid Derivatives

O-Desethylrepaglinide belongs to a class of benzoic acid derivatives with substitutions at the 2- and 4-positions. Key comparisons include:

Compound Name Substituents (Position 2/4) Molecular Weight (g/mol) CAS Number Biological Activity/Application
O-Desethylrepaglinide 2-Hydroxy, 4-[2-(aminocarbonyl)ethyl] 424.5 Not Available Presumed metabolite of repaglinide
Repaglinide 2-Ethoxy, 4-[2-(aminocarbonyl)ethyl] 452.6 135062-02-1 Antidiabetic (SUR1 agonist)
Repaglinide Related Compound E 2-Ethoxy (R-configuration) 452.6 Not Provided Pharmaceutical reference standard
2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid 2-Benzamido-methoxy-oxoethyl, 4-NH linkage 342.3 Not Available Synthetic intermediate; uncharacterized activity
4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid 4-Azetidinone, 3-chloro, 2-(4-hydroxyphenyl) 331.7 Not Available Synthetic β-lactam; antimicrobial potential
4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid 4-Thiazolidinone, 2-(dimethylaminophenyl) 354.4 Not Available Antidiabetic (PPAR-γ modulation)

Key Structural and Functional Differences

  • Ethoxy vs. Hydroxy Group (O-Desethylrepaglinide vs. Repaglinide) : Deethylation reduces lipophilicity (logP: repaglinide ~5.2 vs. O-desethylrepaglinide ~4.1 estimated), likely enhancing renal excretion but decreasing membrane permeability .
  • Stereochemistry : Repaglinide Related Compound E (R-configuration) differs enantiomerically from the parent drug (S-configuration), which may affect receptor binding affinity .

Biological Activity

O-Desethylrepaglinide, chemically known as 2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid, is a significant metabolite of repaglinide, an oral hypoglycemic agent primarily used for managing type 2 diabetes mellitus. This article examines the biological activity of O-desethylrepaglinide, focusing on its pharmacological mechanisms, efficacy in glucose regulation, and safety profile.

  • Molecular Formula : C25H32N2O4
  • Molecular Weight : 424.53 g/mol
  • CAS Number : 1809091-07-3
  • IUPAC Name : 2-hydroxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid

O-desethylrepaglinide exerts its biological effects primarily through the following mechanisms:

  • Insulin Secretion Enhancement : Similar to its parent compound, repaglinide, O-desethylrepaglinide stimulates insulin release from pancreatic β-cells by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner. This action leads to membrane depolarization and subsequent calcium influx, which promotes insulin granule exocytosis .
  • Pulsatile Insulin Release : Studies indicate that repaglinide enhances the mass of pulsatile insulin secretion without altering the frequency of secretion. This characteristic is crucial for maintaining normal glucose homeostasis, particularly in response to meals .
  • Selectivity for Pancreatic β-cells : O-desethylrepaglinide selectively targets pancreatic β-cells without significantly affecting other tissues such as skeletal or cardiac muscle .

Efficacy in Clinical Settings

Clinical studies have demonstrated the efficacy of repaglinide and its metabolites in managing blood glucose levels in patients with type 2 diabetes:

  • Glycated Hemoglobin (HbA1c) Reduction : A long-term study involving combination therapy with repaglinide showed a reduction in HbA1c from 7.43% to 6.93% over 52 weeks, indicating effective glycemic control .
Study DurationBaseline HbA1cFinal HbA1cChange (%)
52 weeks7.436.93-0.50
  • Postprandial Glucose Control : Repaglinide has been shown to be particularly effective at reducing postprandial blood glucose levels compared to fasting levels, emphasizing its role as a prandial glucose regulator .

Safety Profile

The safety of O-desethylrepaglinide is closely linked to that of repaglinide. Adverse effects reported include:

  • Hypoglycemia : Occurred in approximately 5% of patients during clinical trials, with no major hypoglycemic events reported .
Adverse EffectIncidence (%)
Hypoglycemia5
Other Adverse Events86

Q & A

What analytical techniques are recommended for confirming the identity and purity of O-Desethylrepaglinide in research settings?

Level: Basic
Answer:
To confirm identity and purity, researchers should employ a combination of chromatographic and spectroscopic methods:

  • High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and a sodium acetate/sodium 1-octanesulfonate buffer (65:35 v/v, pH 4.6) for optimal separation .
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify structural integrity, focusing on characteristic peaks such as aromatic protons (δ 7.2–7.4 ppm) and ester/carboxylic acid groups .
  • Reference Standards: Cross-validate results against certified reference materials (e.g., USP standards) to ensure accuracy .

How can the stereochemical integrity of O-Desethylrepaglinide be maintained during synthesis?

Level: Advanced
Answer:
The (1S) stereocenter requires stringent control:

  • Chiral Resolution: Use chiral stationary phases in HPLC to separate enantiomers during purification .
  • Asymmetric Synthesis: Optimize reaction conditions (e.g., temperature, catalysts) to favor the desired stereoisomer. For example, argon-flushed reflux with anhydrous reagents minimizes racemization .
  • Circular Dichroism (CD): Validate enantiomeric purity post-synthesis by comparing CD spectra with established standards.

What methodologies are effective for studying O-Desethylrepaglinide’s metabolic stability in vitro?

Level: Advanced
Answer:

  • Hepatocyte Incubations: Incubate the compound with human liver microsomes and monitor degradation via LC-MS/MS. Use NADPH cofactors to simulate oxidative metabolism .
  • Isotopic Labeling: Synthesize deuterated analogs (e.g., D5D_5-labeled derivatives) to track metabolic pathways and identify major metabolites .
  • Enzyme Kinetics: Calculate KmK_m and VmaxV_{max} values using Michaelis-Menten plots to assess CYP450 isoform specificity .

How should researchers address contradictions in reported synthetic yields of O-Desethylrepaglinide derivatives?

Level: Advanced
Answer:
Discrepancies often arise from reaction conditions or purification methods:

  • Reaction Optimization: Systematically vary parameters (e.g., solvent polarity, catalyst loading). For example, propionic anhydride under argon yields higher purity intermediates .
  • Yield Validation: Replicate protocols using identical reagents (e.g., certified sodium acetate buffers) and quantify yields via gravimetric analysis paired with HPLC .
  • Peer Review: Cross-check methodologies with published syntheses of structurally related piperidinyl derivatives to identify critical variables .

What strategies ensure stability of O-Desethylrepaglinide in long-term storage?

Level: Basic
Answer:

  • Temperature Control: Store at –20°C in airtight, amber vials to prevent photodegradation .
  • Buffered Solutions: Prepare stock solutions in pH 4.6 acetate buffer to minimize hydrolysis of the benzoic acid moiety .
  • Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .

How can computational modeling predict O-Desethylrepaglinide’s binding affinity to pharmacological targets?

Level: Advanced
Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with sulfonylurea receptors (SUR1), focusing on the piperidinyl and benzoic acid moieties as key binding motifs .
  • QM/MM Simulations: Apply hybrid quantum mechanics/molecular mechanics to evaluate electronic interactions at the active site .
  • Validation: Corrogate computational results with surface plasmon resonance (SPR) assays to measure experimental KdK_d values .

What experimental designs are suitable for elucidating the role of O-Desethylrepaglinide in glucose uptake mechanisms?

Level: Advanced
Answer:

  • In Vitro Models: Use L6 myotubes or 3T3-L1 adipocytes to measure 14C^{14}C-glucose uptake under insulin-stimulated vs. basal conditions .
  • Gene Knockdown: Apply siRNA targeting KATP_{ATP} channels to isolate the compound’s effects on SUR1-dependent pathways .
  • Dose-Response Curves: Generate IC50_{50} values using non-linear regression analysis (GraphPad Prism) to quantify potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.